Azithromycin monohydrochloride

Pharmaceutics Formulation Science Solubility Enhancement

Azithromycin monohydrochloride is the hydrochloride salt of the semi‑synthetic azalide antibiotic azithromycin, a second‑generation macrolide that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Unlike the poorly water‑soluble free base and its crystalline hydrates, the monohydrochloride salt provides markedly improved aqueous solubility, a property that broadens its utility in parenteral, ophthalmic, and liquid oral dosage forms.

Molecular Formula C38H73ClN2O12
Molecular Weight 785.4 g/mol
CAS No. 90581-30-9
Cat. No. B12645505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin monohydrochloride
CAS90581-30-9
Molecular FormulaC38H73ClN2O12
Molecular Weight785.4 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl
InChIInChI=1S/C38H72N2O12.ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
InChIKeyRNIHVUHXAKFKSV-WVVFQGGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin Monohydrochloride (CAS 90581-30-9): A Soluble Macrolide Salt for Enhanced Formulation Flexibility


Azithromycin monohydrochloride is the hydrochloride salt of the semi‑synthetic azalide antibiotic azithromycin, a second‑generation macrolide that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Unlike the poorly water‑soluble free base and its crystalline hydrates, the monohydrochloride salt provides markedly improved aqueous solubility, a property that broadens its utility in parenteral, ophthalmic, and liquid oral dosage forms [2]. Its spectrum of activity covers Gram‑positive and Gram‑negative respiratory pathogens, atypical bacteria, and certain enteric organisms [3].

Why Azithromycin Monohydrochloride Cannot Be Directly Interchanged with Azithromycin Base or Hydrate Forms


Azithromycin exists in multiple solid‑state forms—anhydrous base, monohydrate, dihydrate, and various salts—each with distinct physicochemical properties that govern dissolution rate, equilibrium solubility, and ultimately bioavailability [1]. The free base and its hydrates are practically insoluble in water [2], limiting formulation to solid oral dosage forms that depend on slow dissolution in gastrointestinal fluids. In contrast, the monohydrochloride salt demonstrates solubility sufficient for direct aqueous reconstitution to ≥125 g/L [3], enabling intravenous, ophthalmic, and high‑concentration liquid formulations that are unattainable with the base or hydrate forms. Substituting one form for another without compensating for solubility, dissolution kinetics, and stability can alter pharmacokinetic exposure, compromise bioequivalence, and affect clinical efficacy [4].

Quantitative Evidence Benchmarks for Azithromycin Monohydrochloride Selection


Aqueous Solubility Gain of the Hydrochloride Salt Relative to Azithromycin Free Base

The azithromycin monohydrochloride salt exhibits aqueous solubility at least two orders of magnitude greater than the free base. The Chinese Pharmacopoeia classifies azithromycin base as 'practically insoluble in water,' corresponding to <1 mg/mL [1], whereas patent RU2260012C1 demonstrates that the hydrochloride salt dissolves at 25 g per 200 mL (125 g/L) in water [2], representing a >100‑fold solubility improvement. This differential is critical for parenteral and ophthalmic formulations where aqueous solubility is a prerequisite [3].

Pharmaceutics Formulation Science Solubility Enhancement

Enhanced Antibacterial Potency of Azithromycin over Erythromycin Against Key Respiratory and Enteric Pathogens

Azithromycin demonstrates up to four‑fold greater in vitro potency than its parent compound erythromycin. Against Haemophilus influenzae and Neisseria gonorrhoeae, azithromycin was up to four times more potent than erythromycin, and two‑fold more potent against Branhamella (Moraxella) catarrhalis, Campylobacter spp., and Legionella spp. [1]. For Enterobacteriaceae, the MIC90 of azithromycin for Escherichia, Salmonella, Shigella, and Yersinia was ≤4 μg/mL, compared with 16–128 μg/mL for erythromycin [1]. In a focused study against 60 clinical isolates of Salmonella typhi, azithromycin exhibited an MIC90 of 8 mg/L versus >128 mg/L for erythromycin [2].

Antimicrobial Susceptibility Macrolide Comparison MIC Determination

Superior Acid Stability of Azithromycin Over Erythromycin for Oral Administration

Erythromycin is acid‑labile and undergoes rapid degradation in gastric fluid, necessitating enteric coating or ester pro‑drugs for oral delivery. Azithromycin, by virtue of its 15‑membered ring azalide structure (incorporating a methyl‑substituted nitrogen), is stable at acidic pH [1]. This structural modification renders the compound intrinsically resistant to gastric acid degradation, eliminating the requirement for enteric protection and enabling direct oral administration as capsules or suspensions [2]. The acid stability is retained by all azithromycin salt forms, including the monohydrochloride [3].

Chemical Stability Oral Bioavailability Gastric Acid Degradation

Extended Elimination Half‑Life and High Tissue Penetration of Azithromycin Versus Other Macrolides

Azithromycin exhibits a terminal elimination half‑life of approximately 68 hours after multiple dosing [1], substantially longer than erythromycin (1.5 hours), clarithromycin (3–7 hours), and roxithromycin (12 hours). This prolonged half‑life is a consequence of extensive tissue distribution and intracellular accumulation, with tissue concentrations exceeding serum concentrations by 10‑ to 100‑fold [2]. The large volume of distribution (23 L/kg) and sustained tissue levels permit once‑daily dosing with short treatment courses (3–5 days) [3], a clinically meaningful advantage over erythromycin which requires 3–4 times daily administration for 7–10 days.

Pharmacokinetics Tissue Distribution Dosing Regimen

Differentiated Spectrum of Activity of Azithromycin Versus Clarithromycin Against Key Respiratory Pathogens

In a head‑to‑head comparison of azithromycin, clarithromycin, and erythromycin against 852 clinical isolates using broth microdilution, azithromycin was identified as the most active macrolide against Haemophilus influenzae, Moraxella catarrhalis, Pasteurella multocida, and Fusobacterium spp., whereas clarithromycin was the least active against H. influenzae [1]. For Bacteroides spp., clarithromycin was superior. All three drugs showed equivalent activity against staphylococci and Gram‑positive anaerobes. Notably, Fusobacterium spp. were usually susceptible only to azithromycin [1], indicating a niche susceptibility that is not shared across the class.

Antimicrobial Spectrum Respiratory Tract Infection Organism‑Specific Potency

Lower Acute Systemic Toxicity of Azithromycin Compared to Erythromycin

Acute toxicity studies in animal models demonstrate that azithromycin has a substantially higher median lethal dose (LD50) than erythromycin, indicating a wider safety margin. The intravenous LD50 of azithromycin is 825 mg/kg compared with 360 mg/kg for erythromycin, and the oral LD50 is 10,000 mg/kg for azithromycin versus 4,000 mg/kg for erythromycin [1]. This approximately 2.3‑fold lower acute intravenous toxicity and 2.5‑fold lower oral toxicity support azithromycin's suitability for high‑dose and parenteral administration regimens.

Toxicology Safety Margin LD50

Research and Industrial Application Scenarios for Azithromycin Monohydrochloride


Intravenous Formulation Development for Community‑Acquired Pneumonia and Pelvic Inflammatory Disease

The high aqueous solubility of azithromycin monohydrochloride (≥125 g/L, [1]) enables straightforward reconstitution of lyophilized powder for intravenous infusion at concentrations up to 100 mg/mL. The extended half‑life (68 h, [2]) supports once‑daily IV dosing, while the broad respiratory spectrum—including H. influenzae, M. catarrhalis, and atypical pathogens—allows monotherapy for community‑acquired pneumonia. The favorable IV LD50 ratio of 825 mg/kg versus 360 mg/kg for erythromycin [3] provides an added safety margin. The hydrochloride salt form is thus the preferred starting material for generic injectable product development targeting regulatory approval via the 505(b)(2) or ANDA pathway.

Ophthalmic Solution Formulation for Bacterial Conjunctivitis

Azithromycin monohydrochloride is formulated as a 1% sterile aqueous ophthalmic solution (AzaSite® / DuraSite® platform) leveraging the salt's water solubility [1]. The acid stability of the azalide structure [4] ensures chemical integrity in the pH‑adjusted ophthalmic vehicle, while the sustained tissue penetration characteristics of azithromycin—tissue levels 10‑ to 100‑fold above serum [5]—support once‑daily topical dosing. This application is unique to the soluble salt form and cannot be achieved with azithromycin base or dihydrate.

Treatment of Multidrug‑Resistant Enteric Fever (Salmonella typhi)

In regions where fluoroquinolone‑resistant and multidrug‑resistant Salmonella typhi are prevalent, oral azithromycin (as the monohydrochloride or monohydrate) provides an effective treatment option. Azithromycin demonstrated an MIC90 of 8 mg/L against 60 clinical S. typhi isolates, compared with >128 mg/L for erythromycin [6]. The once‑daily dosing enabled by the 68‑hour half‑life [2] simplifies outpatient treatment of enteric fever, and the oral bioavailability of approximately 37–38% [5] yields adequate serum concentrations for clinical efficacy.

Pediatric Oral Suspension for Acute Otitis Media and Pharyngitis

The acid stability of azithromycin monohydrochloride permits formulation as a palatable oral suspension without enteric coating, critical for pediatric administration [4]. The short 3‑ to 5‑day treatment course (vs. 10‑day courses for β‑lactam alternatives) is enabled by the prolonged tissue half‑life [2]. Activity against the principal pediatric respiratory pathogens—H. influenzae, M. catarrhalis, and S. pneumoniae—is supported by head‑to‑head MIC data demonstrating superior potency over clarithromycin against H. influenzae [7]. The hydrochloride salt's solubility advantage facilitates uniform suspension concentration and accurate dose delivery.

Quote Request

Request a Quote for Azithromycin monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.